胺 CAS No. 1343934-78-0](/img/structure/B1400020.png)
[(1-甲基-1H-吲哚-5-基)甲基](丙基)胺
描述
“(1-Methyl-1H-indol-5-yl)methylamine” is a chemical compound with the molecular formula C10H12N2 . It is also known by other names such as 1-methyl-1h-indol-5-amine, 5-amino-1-n-methylindole, 1-methyl-1h-indol-5-ylamine, and 5-amino-1-methylindole .
Molecular Structure Analysis
The molecular weight of “(1-Methyl-1H-indol-5-yl)methylamine” is 160.22 g/mol . The InChI Key is XYCZKICJSDSNOW-UHFFFAOYSA-N . The SMILES string representation is CN1C=CC2=CC(N)=CC=C12 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Methyl-1H-indol-5-yl)methylamine” are not fully detailed in the search results. It is known to be a solid .科学研究应用
Antiviral Applications
Indole derivatives have been reported to exhibit significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of various derivatives that can be tailored for specific antiviral targets.
Anti-inflammatory and Analgesic Effects
The indole nucleus is known to contribute to anti-inflammatory and analgesic properties in various compounds. By modifying the indole structure, researchers can enhance these effects, leading to potential new treatments for inflammatory diseases .
Anticancer Research
Indole derivatives have been explored for their anticancer properties. Some compounds have demonstrated activity against cancer cell lines, indicating the potential for indole-based structures to be developed into chemotherapeutic agents .
Antimicrobial and Antitubercular Activity
The indole scaffold is also associated with antimicrobial and antitubercular activities. Derivatives of indole have been investigated for their effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis .
Neuropharmacological Properties
Indole derivatives are important in neuropharmacology, with applications ranging from neuroprotection to the treatment of neurodegenerative diseases. The indole structure can interact with various neurotransmitter systems, influencing their pharmacological profile .
Agricultural Chemistry
Indole-based compounds, such as indole-3-acetic acid, play a role in plant growth and development. Research into indole derivatives can lead to the discovery of new plant hormones or growth regulators that can enhance agricultural productivity .
Synthetic Chemistry
Indole derivatives are key intermediates in synthetic chemistry. They serve as building blocks for the synthesis of complex molecules, including natural products and pharmaceuticals. The versatility of the indole ring allows for a wide range of chemical modifications .
Material Science
The electronic properties of indole make it a candidate for material science applications, such as organic semiconductors and conductive polymers. Research in this area focuses on exploiting the aromatic nature of indole to develop new materials with desirable electronic characteristics .
安全和危害
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their biological activities
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways, but specific pathways and their downstream effects need further investigation.
Result of Action
Indole derivatives have been reported to exhibit a broad spectrum of biological activities
属性
IUPAC Name |
N-[(1-methylindol-5-yl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-3-7-14-10-11-4-5-13-12(9-11)6-8-15(13)2/h4-6,8-9,14H,3,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYOEBWZZDRCTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC2=C(C=C1)N(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



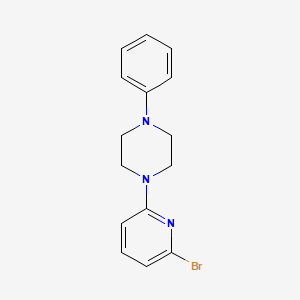


![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1399944.png)
![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1399945.png)
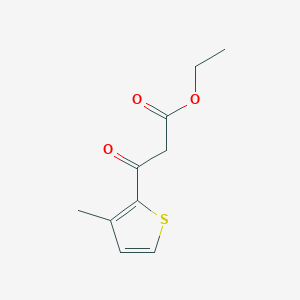
![4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399949.png)
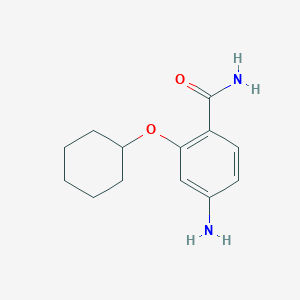
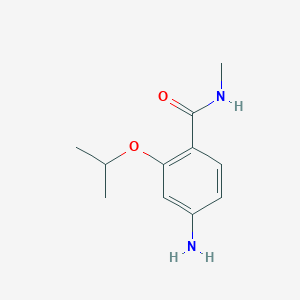
![3-[2-(Thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1399953.png)
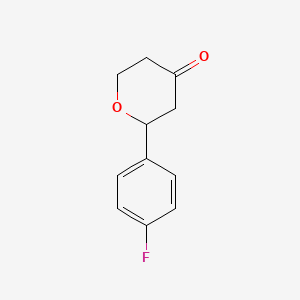
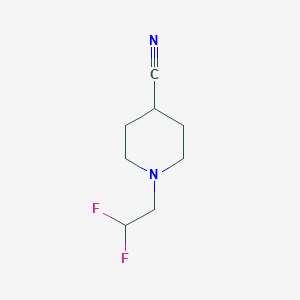

![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B1399960.png)